Amilina, humana amidada

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

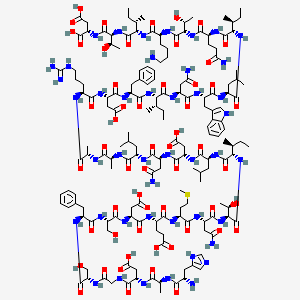

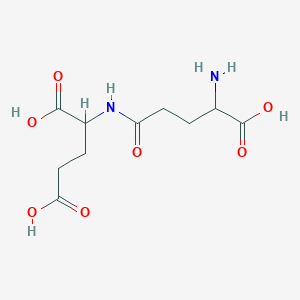

It plays a crucial role in glycemic regulation by slowing gastric emptying and promoting satiety, thereby preventing post-prandial spikes in blood glucose levels . The human form of amylin has an amidated C-terminus and a disulfide bridge between cysteine residues at positions 2 and 7, which are essential for its full biological activity .

Aplicaciones Científicas De Investigación

Amylin has a wide range of scientific research applications in chemistry, biology, medicine, and industry:

Chemistry: Amylin is used as a model peptide for studying protein folding, aggregation, and amyloid formation.

Biology: In biological research, amylin is used to study its role in glucose homeostasis, satiety, and gastric emptying.

Medicine: Amylin analogs, such as pramlintide, are used as therapeutic agents for managing diabetes mellitus.

Mecanismo De Acción

Target of Action

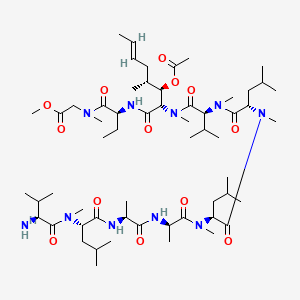

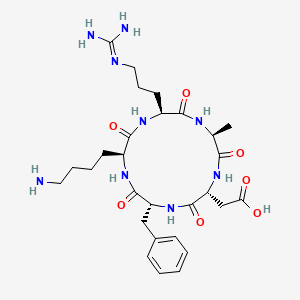

Amylin, also known as islet amyloid polypeptide (IAPP), is a 37-residue peptide hormone . It is co-secreted with insulin from the pancreatic β-cells in response to food consumption . The primary targets of Amylin are the pancreatic β-cells .

Mode of Action

Amylin plays a crucial role in glycemic regulation by slowing gastric emptying and promoting satiety, thereby preventing post-prandial spikes in blood glucose levels . It inhibits homeostatic and hedonic feeding, induces satiety, and decreases body weight . Amylin affects glucose control through several mechanisms, including slowed gastric emptying, regulation of postprandial glucagon, and reduction of food intake .

Biochemical Pathways

Amylin functions as part of the endocrine pancreas and contributes to glycemic control . It is involved in various biological processes such as negative regulation of cell differentiation, cell-cell signaling, sensory perception of pain, eating behavior, signal transduction, negative regulation of bone resorption, apoptotic process, negative regulation of cell population proliferation, protein destabilization, protein homooligomerization, amyloid fibril formation, G protein-coupled receptor signaling pathway, adenylate cyclase-activating G protein-coupled receptor signaling pathway, positive regulation of cytosolic calcium ion concentration, regulation of signaling receptor activity, positive regulation of protein kinase A signaling, negative regulation of mitochondrion organization, negative regulation of protein homooligomerization, positive regulation of apoptotic process, positive regulation of MAPK cascade, positive regulation of protein kinase B signaling, amylin receptor signaling pathway, negative regulation of amyloid fibril formation .

Pharmacokinetics

Amylin is stored as a prohormone within secretory granules inside the β-cells of the pancreas before it is processed to a mature hormone and secreted extracellularly .

Result of Action

The result of Amylin’s action is the regulation of glucose homeostasis. It slows gastric emptying, promotes satiety, and prevents post-prandial spikes in blood glucose levels . It also inhibits homeostatic and hedonic feeding, induces satiety, and decreases body weight .

Action Environment

The action of Amylin is influenced by the environment within the pancreatic β-cells where it is produced and secreted . Factors such as nutrient levels, including glucose, lipids, or amino acids, can trigger its release . The stability and efficacy of Amylin can be affected by these environmental factors within the pancreatic β-cells .

Análisis Bioquímico

Biochemical Properties

“Amylin, Human Amidated” interacts with several enzymes, proteins, and other biomolecules. It belongs to the calcitonin peptide family, which includes calcitonin (CT), α- and β-calcitonin gene-related peptide (CGRP), adrenomedullin, and intermedin/adrenomedullin 2 . Amylin is primarily synthesized in the pancreatic islet β-cells . It is co-synthesized and co-secreted with insulin by pancreatic β-cells at a ratio of approximately 10–100:1 (insulin:amylin) in response to nutrient stimuli .

Cellular Effects

“Amylin, Human Amidated” has significant effects on various types of cells and cellular processes. It influences cell function by regulating energy homeostasis, acting as an adiposity signal, and participating in bone metabolism, blood pressure regulation, and locomotor activity . Amylin reportedly has several biological roles . It also suppresses postprandial glucagon secretion indirectly and directly through its effect on pancreatic α-cells .

Molecular Mechanism

The mechanism of action of “Amylin, Human Amidated” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has an amidated C-terminus and an intramolecular disulfide bridge between cysteine residues at positions 2 and 7, both of which are essential for amylin to carry out its biological activity .

Temporal Effects in Laboratory Settings

The effects of “Amylin, Human Amidated” change over time in laboratory settings. Although most studies investigating the effects of amylin are based on animal models, it has been shown that amylin influences satiation, inhibits postprandial glucagon secretion, slows gastric emptying, and inhibits digestive enzyme secretion through various peripheral and central mechanisms .

Dosage Effects in Animal Models

The effects of “Amylin, Human Amidated” vary with different dosages in animal models. Concurrent amylin and leptin infusion synergistically reduce body weight and adiposity in diet-induced obesity-prone (DIO) rats .

Metabolic Pathways

“Amylin, Human Amidated” is involved in several metabolic pathways. It regulates blood glucose levels, suppresses glucagon release from the pancreas, promotes satiation, and regulates gastric emptying .

Transport and Distribution

“Amylin, Human Amidated” is transported and distributed within cells and tissues. It is co-secreted with insulin from the pancreatic β-cells . Expression of amylin has also been detected in the gastrointestinal system, lung tissue, and nervous system .

Subcellular Localization

The subcellular localization of “Amylin, Human Amidated” and its effects on activity or function are significant. Amylin is primarily synthesized in the pancreatic islet β-cells . It is co-stored and co-secreted with insulin by pancreatic β-cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Amylin is synthesized as a preprohormone, which is then cleaved by prohormone protein convertase 1/3 and prohormone protein convertase 2 into pro-amylin . The signal peptide is removed during translation of the protein and transport into the endoplasmic reticulum. Inside the endoplasmic reticulum, a disulfide bond is formed between cysteine residues numbers 2 and 7 . Later in the secretory pathway, the precursor undergoes additional proteolysis and post-translational modification. The terminal glycine amino acid that results from this cleavage allows the enzyme peptidylglycine alpha-amidating monooxygenase to add an amine group, completing the transformation from the precursor protein pro-amylin to the biologically active amylin .

Industrial Production Methods: Industrial production of amylin involves recombinant DNA technology, where the gene encoding human amylin is inserted into a suitable expression system, such as Escherichia coli or yeast. The expressed protein is then purified and subjected to post-translational modifications to achieve the amidated form .

Análisis De Reacciones Químicas

Types of Reactions: Amylin undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bridge between cysteine residues can be reduced to form free thiol groups, which can then participate in further chemical reactions .

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid can be used to oxidize the thiol groups to form disulfide bridges.

Reduction: Reducing agents like dithiothreitol or beta-mercaptoethanol can reduce disulfide bridges to free thiol groups.

Substitution: Various chemical reagents can be used to modify specific amino acid residues within the peptide sequence.

Major Products Formed: The major products formed from these reactions include modified forms of amylin with altered biological activity. For example, the reduction of disulfide bridges results in a linear form of amylin, which may have different biological properties compared to the native form .

Comparación Con Compuestos Similares

- Calcitonin Gene-Related Peptide Alpha (CGRP alpha)

- Calcitonin Gene-Related Peptide Beta (CGRP beta)

- Calcitonin

- Pramlintide (an amylin analog)

- Cagrilintide (a long-acting amylin analog)

Uniqueness of Amylin: Amylin’s unique role in regulating glucose homeostasis, gastric emptying, and satiety distinguishes it from other similar compounds. Its co-secretion with insulin and its involvement in the pathogenesis of type 2 diabetes mellitus further highlight its importance in metabolic regulation .

Propiedades

IUPAC Name |

N-[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[2-[2-[[16-(2-amino-2-oxoethyl)-19-(2,6-diaminohexanoylamino)-7,13-bis(1-hydroxyethyl)-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C165H261N51O55S2/c1-22-75(12)124(159(266)200-95(47-71(4)5)140(247)203-108(64-219)153(260)206-110(66-221)154(261)216-129(84(21)226)163(270)202-105(58-119(174)234)147(254)209-122(73(8)9)157(264)181-61-121(236)187-106(62-217)150(257)198-103(56-117(172)232)148(255)215-128(83(20)225)162(269)190-93(130(175)237)49-87-38-40-89(227)41-39-87)211-132(239)76(13)183-120(235)60-180-136(243)97(50-85-32-25-23-26-33-85)194-144(251)101(54-115(170)230)196-145(252)102(55-116(171)231)197-151(258)107(63-218)205-152(259)109(65-220)204-142(249)99(52-88-59-178-69-182-88)201-158(265)123(74(10)11)210-146(253)96(48-72(6)7)193-141(248)98(51-86-34-27-24-28-35-86)195-143(250)100(53-114(169)229)191-131(238)77(14)184-139(246)94(46-70(2)3)192-137(244)91(37-31-45-179-165(176)177)188-138(245)92(42-43-113(168)228)189-161(268)126(81(18)223)212-133(240)78(15)185-155(262)111-67-272-273-68-112(207-135(242)90(167)36-29-30-44-166)156(263)199-104(57-118(173)233)149(256)214-125(80(17)222)160(267)186-79(16)134(241)213-127(82(19)224)164(271)208-111/h23-28,32-35,38-41,59,69-84,90-112,122-129,217-227H,22,29-31,36-37,42-58,60-68,166-167H2,1-21H3,(H2,168,228)(H2,169,229)(H2,170,230)(H2,171,231)(H2,172,232)(H2,173,233)(H2,174,234)(H2,175,237)(H,178,182)(H,180,243)(H,181,264)(H,183,235)(H,184,246)(H,185,262)(H,186,267)(H,187,236)(H,188,245)(H,189,268)(H,190,269)(H,191,238)(H,192,244)(H,193,248)(H,194,251)(H,195,250)(H,196,252)(H,197,258)(H,198,257)(H,199,263)(H,200,266)(H,201,265)(H,202,270)(H,203,247)(H,204,249)(H,205,259)(H,206,260)(H,207,242)(H,208,271)(H,209,254)(H,210,253)(H,211,239)(H,212,240)(H,213,241)(H,214,256)(H,215,255)(H,216,261)(H4,176,177,179) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOPBXQQPZYQFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)C)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C165H261N51O55S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3903.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.